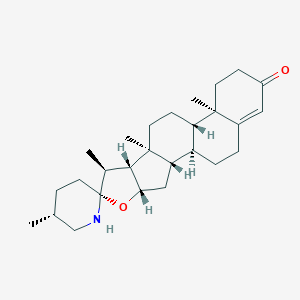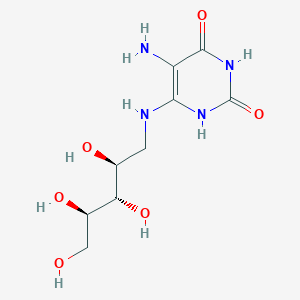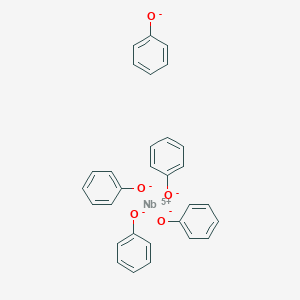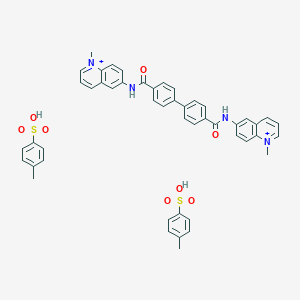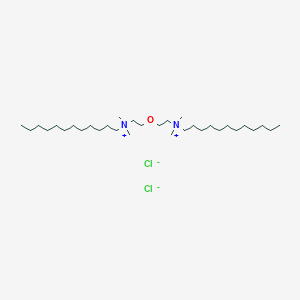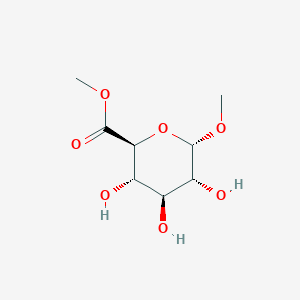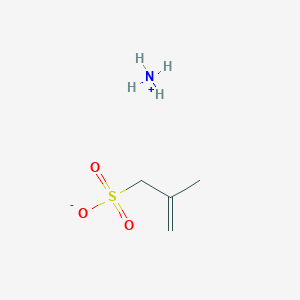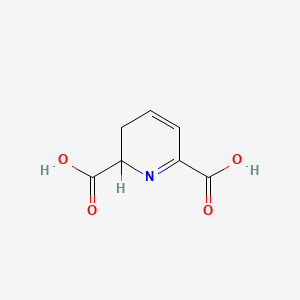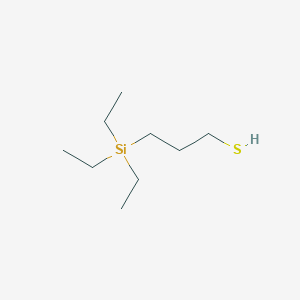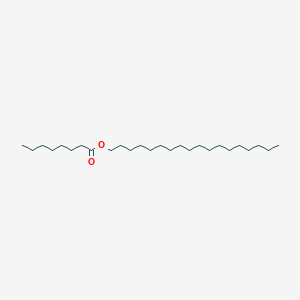
Octadecil octanoato
Descripción general
Descripción
Octadecyl octanoate, also known as octanoic acid octadecyl ester, is an organic compound with the molecular formula C26H52O2. It is a fatty acid ester that appears as a solid with a wax-like texture and is either colorless or slightly yellow. This compound is commonly used as a lubricant, thickening agent, and in various industrial applications due to its low volatility and good solubility .
Aplicaciones Científicas De Investigación
Octadecyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations due to its emollient properties.
Industry: Utilized as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products
Análisis Bioquímico
Biochemical Properties
Octadecyl octanoate plays a significant role in biochemical reactions. It interacts with enzymes such as acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC), suppressing their activities . This interaction leads to a reduction in the esterification of oleate into triglycerides and de novo fatty acid synthesis .
Cellular Effects
Octadecyl octanoate has profound effects on various types of cells and cellular processes. It influences cell function by reducing triglyceride synthesis . It does not enhance oxidation . It also affects gene expression, reducing mRNA levels for a number of lipid metabolism genes .
Molecular Mechanism
At the molecular level, Octadecyl octanoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the activities of DGAT and ACC, key enzymes involved in lipid metabolism . This leads to a decrease in the synthesis of triglycerides and fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, Octadecyl octanoate’s effects change over time. It significantly suppresses the esterification of oleate into triglycerides in both 3T3-L1 and human adipocytes
Metabolic Pathways
Octadecyl octanoate is involved in lipid metabolism pathways. It interacts with enzymes such as DGAT and ACC, leading to changes in metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadecyl octanoate can be synthesized through the esterification reaction between octadecanol (a long-chain fatty alcohol) and octanoyl chloride (a fatty acid chloride). The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C18H37OH} + \text{C8H15ClO} \rightarrow \text{C26H52O2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of octadecyl octanoate involves the use of large-scale reactors where octadecanol and octanoyl chloride are mixed in the presence of a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity octadecyl octanoate .
Types of Reactions:
Esterification: The primary reaction for the synthesis of octadecyl octanoate.
Hydrolysis: Octadecyl octanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into octadecanol and octanoic acid.
Oxidation: Under specific conditions, octadecyl octanoate can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.
Solvents: Petroleum ether or other organic solvents to facilitate the reaction.
Temperature: Elevated temperatures are often required to drive the reactions to completion.
Major Products Formed:
Hydrolysis Products: Octadecanol and octanoic acid.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Mecanismo De Acción
The mechanism of action of octadecyl octanoate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octadecanol and octanoic acid. These products can then participate in various metabolic pathways. Octanoic acid, for example, is known to modulate lipogenesis and fatty acid oxidation in adipocytes, potentially involving reactive oxygen species and peroxisome proliferator-activated receptor gamma (PPARγ) pathways .
Comparación Con Compuestos Similares
Octadecyl heptanoate: Similar in structure but with a shorter fatty acid chain.
Stearyl caprylate: Another fatty acid ester with similar applications.
Octyl octanoate: A shorter-chain ester with different physical properties.
Uniqueness: Octadecyl octanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure provides excellent lubricating and thickening properties, making it suitable for specialized industrial applications .
Propiedades
IUPAC Name |
octadecyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRTFSQCPNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051816 | |
| Record name | Octadecyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18312-31-7 | |
| Record name | Stearyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


